molecular formula C9H12O4 B14346841 Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate CAS No. 90673-92-0

Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate

Cat. No.: B14346841
CAS No.: 90673-92-0
M. Wt: 184.19 g/mol
InChI Key: CTBFCPLDMFYQOQ-UHFFFAOYSA-N
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Description

Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate is a complex organic compound with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol . This compound is characterized by its unique tricyclic structure, which includes two oxygen atoms and an ester functional group. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate typically involves the reaction of specific starting materials under controlled conditions. One common method involves the use of ethyl diazoacetate and a suitable diene in the presence of a catalyst to form the tricyclic structure. The reaction is usually carried out at room temperature and requires careful control of the reaction conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound with consistent quality and high throughput. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate exerts its effects involves interactions with specific molecular targets. The ester functional group can participate in various biochemical reactions, such as hydrolysis, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating their activity and influencing biological pathways .

Properties

CAS No.

90673-92-0

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate

InChI

InChI=1S/C9H12O4/c1-2-11-9(10)4-3-5-7-8(13-7)6(4)12-5/h4-8H,2-3H2,1H3

InChI Key

CTBFCPLDMFYQOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2C3C(C1O2)O3

Origin of Product

United States

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